molecular formula C20H20ClN3 B12901220 N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine CAS No. 675132-98-6

N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine

Cat. No.: B12901220
CAS No.: 675132-98-6
M. Wt: 337.8 g/mol
InChI Key: VULJUBMONLMHMI-UHFFFAOYSA-N
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Description

N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is a complex organic compound that features a pyrrolidine ring, an isoquinoline moiety, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the isoquinoline and chlorobenzyl groups. One common method involves the use of a Buchwald–Hartwig arylamination reaction, which is a palladium-catalyzed coupling reaction between an aryl halide and an amine . This method is known for its high regioselectivity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and isoquinoline moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is unique due to its specific combination of the pyrrolidine ring, isoquinoline moiety, and chlorobenzyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

675132-98-6

Molecular Formula

C20H20ClN3

Molecular Weight

337.8 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine

InChI

InChI=1S/C20H20ClN3/c21-19-6-2-1-4-16(19)13-24-11-9-17(14-24)23-20-7-3-5-15-12-22-10-8-18(15)20/h1-8,10,12,17,23H,9,11,13-14H2

InChI Key

VULJUBMONLMHMI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC=CC=C4Cl

Origin of Product

United States

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